(R)-4-Benzylthiazolidine-2-thione
Overview
Description
®-4-Benzylthiazolidine-2-thione is a chiral compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzylthiazolidine-2-thione typically involves the reaction of benzylamine with carbon disulfide and an appropriate base, followed by cyclization. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-4-Benzylthiazolidine-2-thione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Benzylthiazolidine-2-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, ®-4-Benzylthiazolidine-2-thione is explored for its potential anti-inflammatory and antimicrobial properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-Benzylthiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Lacks the benzyl group, resulting in different chemical properties.
4-Methylthiazolidine-2-thione: Contains a methyl group instead of a benzyl group, affecting its reactivity and applications.
4-Phenylthiazolidine-2-thione: Similar structure but with a phenyl group, leading to different biological activities.
Uniqueness
®-4-Benzylthiazolidine-2-thione is unique due to its chiral nature and the presence of the benzyl group
Properties
IUPAC Name |
(4R)-4-benzyl-1,3-thiazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUGQISGRPGAW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429501 | |
Record name | (R)-4-Benzylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110199-17-2 | |
Record name | (4R)-4-(Phenylmethyl)-2-thiazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110199-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Benzylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-Benzyl-1,3-thiazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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